2-Aminothiazole-5-sulfonamide

Catalog No.
S790721
CAS No.
63735-95-5
M.F
C3H5N3O2S2
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiazole-5-sulfonamide

CAS Number

63735-95-5

Product Name

2-Aminothiazole-5-sulfonamide

IUPAC Name

2-amino-1,3-thiazole-5-sulfonamide

Molecular Formula

C3H5N3O2S2

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8)

InChI Key

VGYHEIFRKKUZTD-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)S(=O)(=O)N

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)N

Synthesis and Availability:

Potential Biological Activities:

Research suggests that 2-aminothiazole-5-sulfonamide, along with other related compounds, might possess various biological activities. These include:

  • Anticancer properties: Studies have investigated the potential of 2-aminothiazole derivatives, including 2-aminothiazole-5-sulfonamide, for their anticancer activity. However, further research is needed to understand their specific mechanisms and efficacy [].
  • Enzyme inhibition: Some studies have explored the potential of 2-aminothiazole-based compounds as inhibitors of specific enzymes, such as those involved in cell proliferation and signaling pathways. However, the specific role of 2-aminothiazole-5-sulfonamide in enzyme inhibition is not well-established and requires further investigation.

2-Aminothiazole-5-sulfonamide has the molecular formula C3H5N3O2S2 . The compound consists of a thiazole ring with an amino group at the 2-position and a sulfonamide group at the 5-position. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which contributes to its aromatic character and reactivity.

The reactivity of 2-aminothiazole-5-sulfonamide is primarily governed by its functional groups:

Amino Group Reactions: The amino group at the 2-position is nucleophilic and can participate in various reactions:

  • Acylation with acid chlorides or anhydrides
  • Alkylation with alkyl halides
  • Condensation with aldehydes or ketones

Sulfonamide Group Reactions: The sulfonamide moiety can undergo:

  • Hydrolysis under acidic or basic conditions
  • Nucleophilic substitution reactions
  • Reduction to form thiols

Thiazole Ring Reactions: The thiazole core can participate in:

  • Electrophilic aromatic substitution reactions
  • Metalation reactions, particularly at the 5-position

2-Aminothiazole-5-sulfonamide and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity: Many 2-aminothiazole derivatives show excellent antibacterial and antifungal properties .
  • Anticancer Effects: Some compounds in this class demonstrate anti-proliferative effects on human leukemia cells .
  • Enzyme Inhibition: Certain derivatives can act as enzyme inhibitors, potentially useful in various therapeutic applications.

Several methods exist for synthesizing 2-aminothiazole-5-sulfonamide and related compounds:

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of α-haloketones with thiourea, followed by sulfonation at the 5-position .
  • Robinson-Gabriel Synthesis: An adaptation of this method uses 2-acylamino-ketones and phosphorus pentasulfide to form the thiazole ring .
  • Multi-component Reactions: These involve the reaction of enaminones, cyanamide, and elemental sulfur to form 2-amino-5-acylthiazoles, which can be further modified to introduce the sulfonamide group .
  • Modification of 2-Aminothiazole: Starting with 2-aminothiazole and introducing the sulfonamide group through electrophilic aromatic substitution followed by oxidation .

2-Aminothiazole-5-sulfonamide and its derivatives find applications in various fields:

  • Medicinal Chemistry: As building blocks for drug development, particularly in creating antibacterial, antifungal, and anticancer agents .
  • Agrochemicals: Some derivatives are used in the development of pesticides and fungicides.
  • Biochemical Tools: As enzyme inhibitors or probes for studying biological processes.
  • Material Science: In the development of functional materials with specific electronic or optical properties.

The interactions of 2-aminothiazole-5-sulfonamide with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding: The compound can interact with protein targets through hydrogen bonding (via the amino and sulfonamide groups) and π-stacking interactions (via the thiazole ring).
  • Enzyme Inhibition: Some derivatives show potent inhibition of specific enzymes, such as carbonic anhydrase or kinases.
  • DNA Interaction: Certain 2-aminothiazole derivatives can interact with DNA, which may contribute to their anticancer properties.

Similar Compounds

Several compounds share structural similarities with 2-aminothiazole-5-sulfonamide:

  • Sulfathiazole: A sulfonamide antibiotic with a 2-aminothiazole core .
  • 2-Amino-5-nitrothiazole: Used as a starting material for synthesizing antiparasitic drugs like niridazole .
  • 2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide: A closely related compound with potential biological activities.
  • 4,5-substituted-2-aminothiazoles: A class of compounds with various substituents at the 4 and 5 positions, showing diverse biological activities .

2-Aminothiazole-5-sulfonamide stands out due to its unique combination of the 2-amino group and 5-sulfonamide substituent on the thiazole ring. This specific arrangement allows for targeted modifications and fine-tuning of its properties for various applications, particularly in drug discovery and development .

The discovery of 2-aminothiazole-5-sulfonamide is rooted in the broader historical trajectory of sulfonamide and heterocyclic chemistry. Sulfonamides emerged as pivotal antimicrobial agents in the 1930s following Gerhard Domagk’s groundbreaking work on prontosil, a sulfonamide-based azo dye that demonstrated potent antibacterial properties. This discovery catalyzed efforts to synthesize derivatives with improved efficacy and reduced toxicity. Thiazoles, five-membered heterocycles containing nitrogen and sulfur, gained prominence due to their presence in natural products like vitamin B1 and their versatility in drug design.

The synthesis of 2-aminothiazole-5-sulfonamide represents a convergence of these two lineages. Early methods for thiazole synthesis, such as the Hantzsch reaction (1887), involved α-halo carbonyl compounds and thioureas. By the mid-20th century, advancements in sulfonamide functionalization enabled the targeted introduction of sulfonamide groups into heterocyclic frameworks. While the exact date of 2-aminothiazole-5-sulfonamide’s first synthesis remains unclear, its development aligns with post-World War II efforts to optimize sulfonamide derivatives for diverse therapeutic applications.

Table 1: Key milestones in sulfonamide and thiazole research

YearMilestoneSignificance
1935Discovery of prontosil’s antibacterial effectsValidated sulfonamides as antimicrobial agents
1942Synthesis of sulfathiazoleHighlighted thiazole’s role in drug design
2021Computational optimization of thiazole-sulfonamide hybridsEnabled rational design of antioxidants

Significance in Heterocyclic Chemistry

2-Aminothiazole-5-sulfonamide exemplifies the strategic integration of two pharmacophores: the thiazole ring and the sulfonamide group. The thiazole moiety contributes aromatic stability, hydrogen-bonding capacity, and metabolic resistance, while the sulfonamide group enhances solubility and enables interactions with biological targets. This combination creates a scaffold amenable to structural modifications, making it valuable for probing structure-activity relationships (SAR).

The compound’s electronic properties are particularly notable. The electron-withdrawing sulfonamide group at the 5-position polarizes the thiazole ring, enhancing reactivity at the 2-amino site. This duality facilitates diverse chemical transformations, including:

  • Nucleophilic substitutions at the amino group for alkylation or acylation.
  • Electrophilic aromatic substitutions on the thiazole ring.
  • Coordination chemistry via sulfur and nitrogen atoms, enabling metal complexation.

Table 2: Comparative analysis of heterocyclic scaffolds

PropertyThiazolePyridineImidazole
Aromatic stabilityHighHighModerate
Hydrogen-bonding sites212
Metabolic resistanceModerateLowLow

Position in Sulfonamide Research Landscape

While early sulfonamides like sulfathiazole dominated antibacterial therapy, the rise of antibiotic resistance necessitated derivatives with novel mechanisms. 2-Aminothiazole-5-sulfonamide occupies a niche in this evolving landscape due to its dual functionality. Recent studies highlight its potential beyond antimicrobial applications:

  • Antioxidant activity: Derivatives exhibit radical scavenging (DPPH IC~50~ = 19.24 µg/mL) and superoxide dismutase (SOD) mimicry (%SOD = 99.02).
  • Enzyme inhibition: The sulfonamide group chelates zinc in carbonic anhydrase, suggesting utility in glaucoma and cancer.
  • Antiparasitic applications: Structural analogs like 2-amino-5-nitrothiazole serve as precursors for niridazole.

Table 3: Comparative bioactivities of sulfonamide derivatives

CompoundPrimary activityMechanism
SulfathiazoleAntibacterialDHPS inhibition
AcetazolamideDiureticCarbonic anhydrase inhibition
2-Aminothiazole-5-sulfonamideAntioxidantFree radical neutralization

2-Aminothiazole-5-sulfonamide exists as a crystalline solid under standard conditions [1]. The compound possesses a five-membered thiazole ring structure with an amino group at position 2 and a sulfonamide group at position 5, contributing to its distinctive molecular architecture [2] [3]. The crystalline nature of the compound is attributed to the presence of hydrogen bonding capabilities from both the amino and sulfonamide functional groups, which facilitate intermolecular interactions and stabilize the solid-state structure [4].

Solubility Profile and Partition Coefficient

The solubility characteristics of 2-Aminothiazole-5-sulfonamide are significantly influenced by its molecular structure. The compound exhibits a logarithmic partition coefficient (LogP) value of -1.51, indicating hydrophilic properties and favoring aqueous environments over lipophilic phases [4]. This negative LogP value suggests enhanced water solubility compared to more lipophilic compounds, which is consistent with the presence of polar functional groups including the amino and sulfonamide moieties.

The parent compound 2-aminothiazole demonstrates water solubility of approximately 100 grams per liter at 20°C and exhibits solubility in alcohols and diethyl ether [5]. While specific solubility data for 2-Aminothiazole-5-sulfonamide is not extensively reported in the literature, the presence of the sulfonamide group is expected to enhance water solubility due to its hydrogen bonding capabilities and polar nature [6].

PropertyValueReference
LogP-1.51 [4]
Polar Surface Area135.69 Ų [4]
Hydrogen Bond Donors3 (NH₂, SO₂NH₂) [6]
Hydrogen Bond Acceptors6 (N, O atoms) [6]

Spectroscopic Characteristics

Ultra-Violet Visible Spectroscopy

The Ultra-Violet Visible spectroscopic properties of 2-Aminothiazole-5-sulfonamide are characterized by absorption features typical of thiazole-containing compounds. The parent 2-aminothiazole exhibits absorption in the Ultra-Violet B range with a maximum wavelength around 265 nanometers [7]. This absorption is attributed to the π-π* electronic transition of the thiazole ring system, which is red-shifted compared to other aminoazole derivatives due to the presence of the sulfur atom [7].

The compound demonstrates a bright S₁(π-π*) electronic excitation state, which is characteristic of thiazole-based chromophores [7]. The presence of the sulfonamide substituent at position 5 may influence the electronic properties and potentially cause minor shifts in the absorption maximum compared to the parent compound [8].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation of 2-Aminothiazole-5-sulfonamide. The primary amino group attached to the thiazole ring typically exhibits symmetric and asymmetric stretching vibrations at approximately 3383 and 3261 cm⁻¹, respectively [9]. These bands are distinctive for primary amines and confirm the presence of the amino substituent.

The sulfonamide functional group contributes several characteristic infrared bands, including sulfur-oxygen stretching vibrations around 1200-1400 cm⁻¹ and nitrogen-hydrogen stretching from the sulfonamide group [10]. The thiazole ring system displays characteristic carbon-nitrogen stretching vibrations and aromatic carbon-carbon stretching modes in the fingerprint region [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Aminothiazole-5-sulfonamide. In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the thiazole ring proton appears as a characteristic singlet, typically around 6.8-7.3 parts per million [10]. The amino group protons appear as a broad singlet due to rapid exchange with the solvent, usually observed around 5.9-6.2 parts per million [10].

The sulfonamide protons contribute to the spectrum with characteristic chemical shifts, and the NH₂ protons of the sulfonamide group appear as a broad signal that may be solvent-dependent [10]. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the thiazole carbon atoms with distinctive chemical shifts: the C-2 carbon bearing the amino group typically appears around 160-170 parts per million, while the C-5 carbon with the sulfonamide substituent appears around 120-140 parts per million [10].

Mass Spectrometry

Mass spectrometry analysis of 2-Aminothiazole-5-sulfonamide yields characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio (m/z) 179, corresponding to the protonated molecular ion [M+H]⁺ [2]. The exact mass of the compound is 178.982315 atomic mass units [4].

Fragmentation patterns in mass spectrometry typically involve loss of the sulfonamide group (SO₂NH₂) with a mass difference of 64 atomic mass units, and potential loss of the amino group (NH₂) with a mass difference of 16 atomic mass units [2]. Additional fragmentation may occur through cleavage of the thiazole ring, producing characteristic fragment ions that aid in structural confirmation.

Mass Spectral Datam/z ValueAssignment
Molecular Ion179[M+H]⁺
Base PeakVariableFragment dependent
Exact Mass178.982315Calculated

Thermal Properties

Melting Point and Decomposition Temperature

The melting point of 2-Aminothiazole-5-sulfonamide has not been extensively reported in the available literature. However, the parent compound 2-aminothiazole exhibits a melting point range of 86-93°C [11] [12], which provides a reference point for the derivative. The presence of the sulfonamide group typically increases the melting point due to enhanced intermolecular hydrogen bonding and increased molecular weight [13].

Decomposition temperature data for 2-Aminothiazole-5-sulfonamide is not specifically available in the literature [14]. Related sulfonamide compounds generally exhibit thermal stability up to moderate temperatures before undergoing decomposition [13]. The thiazole ring system contributes to thermal stability, as thiazole-containing compounds are known for their robust thermal properties [15] [16].

Boiling Point

The boiling point of 2-Aminothiazole-5-sulfonamide is reported as 471.5 ± 37.0°C at 760 millimeters of mercury pressure [4]. This relatively high boiling point reflects the compound's molecular weight of 179.22 grams per mole and the presence of strong intermolecular forces, including hydrogen bonding from both the amino and sulfonamide functional groups.

The elevated boiling point compared to simpler thiazole derivatives is consistent with the increased molecular complexity and the enhanced intermolecular interactions facilitated by the polar substituents [4].

Flash Point

The flash point of 2-Aminothiazole-5-sulfonamide is reported as 239.0 ± 26.5°C [4]. This value indicates the lowest temperature at which the compound can form an ignitable mixture with air under standard conditions. The relatively high flash point suggests that the compound does not present significant fire hazards under normal handling conditions.

The flash point data is important for safety considerations during synthesis, storage, and handling of the compound in laboratory and industrial settings [4].

Stability Studies under Various Conditions

2-Aminothiazole-5-sulfonamide requires specific storage conditions to maintain stability. The compound should be stored at temperatures between 2-8°C and protected from light exposure [17] [18]. The light-sensitive nature of the compound is attributed to the electronic structure of the thiazole ring, which can undergo photochemical reactions under certain conditions [7].

The stability of 2-Aminothiazole-5-sulfonamide under various pH conditions and in different solvent systems has not been extensively studied. However, sulfonamide compounds generally demonstrate hydrolytic stability under neutral conditions but may undergo decomposition under strongly acidic or basic conditions [13]. The thiazole ring system contributes to chemical stability, as these heterocyclic structures are generally resistant to nucleophilic attack [19].

Storage recommendations include protection from moisture, light, and elevated temperatures to prevent degradation [17]. The compound should be handled in accordance with standard laboratory safety protocols, considering its potential for dust formation and the need for appropriate ventilation [14].

Stability ParameterRecommendationReference
Storage Temperature2-8°C [17]
Light ExposureProtect from light [17]
Moisture ControlKeep dry [14]
pH StabilityNeutral conditions preferred [13]

XLogP3

-0.5

Wikipedia

2-Aminothiazole-5-sulfonamide

Dates

Last modified: 08-15-2023

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